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molecular formula C17H10O B026117 1-Pyrenecarboxaldehyde CAS No. 3029-19-4

1-Pyrenecarboxaldehyde

Cat. No. B026117
M. Wt: 230.26 g/mol
InChI Key: RCYFOPUXRMOLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04122114

Procedure details

About 100 grams (0.434 moles) pyrene-1-carboxaldehyde, about 28.7 grams (0.434 moles) malononitrile, about 10.4 milliliters acetic acid, about 3.48 grams ammonium acetate and about 400 milliliters benzene are heated to boiling under reflux conditions for 30 minutes. The entire contents of the flask crystallized, forming a deep orange red product which is soluble in tetrahydrofuran, moderately soluble in ethanol and very soluble in chlorobenzene. This product is recrystallized from a mixture of chlorobenzene and ethanol (30:70). Yield: 104.4 grams m. p 248°-250° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:17]=O)[C:14]2[C:15]3=[C:16]4[C:11](=[CH:12][CH:13]=2)[CH:10]=[CH:9][CH:8]=[C:7]4[CH:6]=[CH:5][C:4]3=[CH:3][CH:2]=1.[C:19](#[N:23])[CH2:20][C:21]#[N:22].C(O)(=O)C.C([O-])(=O)C.[NH4+]>O1CCCC1.C(O)C.ClC1C=CC=CC=1.C1C=CC=CC=1>[C:21]([C:20]([C:19]#[N:23])=[CH:17][C:1]1[C:14]2[C:15]3=[C:16]4[C:11](=[CH:12][CH:13]=2)[CH:10]=[CH:9][CH:8]=[C:7]4[CH:6]=[CH:5][C:4]3=[CH:3][CH:2]=1)#[N:22] |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C=O
Name
Quantity
28.7 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.48 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The entire contents of the flask crystallized
CUSTOM
Type
CUSTOM
Details
forming a deep orange red product which
CUSTOM
Type
CUSTOM
Details
This product is recrystallized from a mixture of chlorobenzene and ethanol (30:70)
CUSTOM
Type
CUSTOM
Details
p 248°-250° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)C(=CC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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